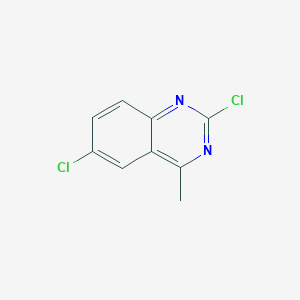

2,6-Dichloro-4-methylquinazoline

Description

Significance of the Quinazoline (B50416) Heterocyclic Scaffold in Medicinal Chemistry and Chemical Biology

The quinazoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is recognized as a "privileged structure" in medicinal chemistry. This designation is due to its ability to serve as a framework for ligands that can interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities.

The inherent structural features of the quinazoline ring system allow for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the resulting molecules. This versatility has led to the discovery and development of numerous compounds with significant therapeutic applications. The diverse biological activities associated with quinazoline derivatives are well-documented and include:

Anticancer Activity : Many quinazoline derivatives are potent inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. Several FDA-approved anticancer drugs, such as Gefitinib (B1684475), Erlotinib, and Lapatinib, are based on the 4-aminoquinazoline core and function as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.

Antimicrobial and Antiviral Properties : Researchers have synthesized quinazoline derivatives that exhibit significant activity against various bacterial, fungal, and viral pathogens.

Anti-inflammatory and Analgesic Effects : The scaffold is a component of molecules designed to modulate inflammatory pathways, showing potential for treating a range of inflammatory conditions.

Other Therapeutic Areas : The applications of quinazolines extend to treatments for hypertension, diabetes, malaria, and central nervous system disorders.

The widespread importance of this scaffold is underscored by its presence in both natural products and clinically approved pharmaceuticals, solidifying its role as a cornerstone in modern drug discovery.

Table 1: Examples of Pharmacological Activities of the Quinazoline Scaffold

| Pharmacological Activity | Therapeutic Target/Mechanism (Examples) |

|---|---|

| Anticancer | EGFR Tyrosine Kinase Inhibition |

| Anti-inflammatory | Modulation of inflammatory pathways |

| Antiviral | Inhibition of viral replication |

| Antibacterial | Disruption of bacterial cell processes |

| Antihypertensive | Vasodilation |

| Antimalarial | Targeting parasitic life cycle stages |

Rationale for Academic Investigation of 2,6-Dichloro-4-methylquinazoline

While the broader quinazoline family is extensively studied for direct biological effects, the specific academic interest in this compound lies predominantly in its utility as a chemical intermediate. Its structure is strategically designed for the synthesis of more complex quinazoline derivatives through regioselective chemical reactions.

The rationale is based on the differential reactivity of its two chlorine atoms. The chlorine atom at the C2 position is attached to the electron-deficient pyrimidine ring, while the chlorine at the C6 position is on the benzene portion of the scaffold. This electronic difference makes the C2 position significantly more susceptible to nucleophilic aromatic substitution (SNAr). nih.govnih.gov In a typical SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com

In the case of dichloroquinazolines, the chlorine atom on the pyrimidine ring (at C2 or C4) is more reactive than a chlorine on the benzene ring. nih.govstackexchange.com For instance, studies on the isomeric 2,4-dichloroquinazoline have shown that the C4 position is the most reactive site for nucleophilic attack under mild conditions, with the C2 position reacting under harsher conditions. stackexchange.comnih.gov This regioselectivity is crucial as it allows for controlled, stepwise modifications of the quinazoline core.

For this compound, the C2-chloro atom serves as an excellent leaving group, allowing for the introduction of a wide array of functional groups (such as amines, thiols, or alkoxides) at this position. The C6-chloro atom, being much less reactive, typically remains intact during these initial modifications, providing a secondary site for potential later-stage chemical diversification if required. This predictable reactivity makes this compound a valuable starting material for building libraries of novel compounds for biological screening.

Table 2: Relative Reactivity of Chlorine Atoms in Dichloroquinazolines for SNAr

| Position of Chlorine | Ring System | Electronic Character | Reactivity towards Nucleophiles |

|---|---|---|---|

| C2 | Pyrimidine | Electron-deficient | High |

| C4 | Pyrimidine | Electron-deficient | Very High (most reactive) nih.govresearchgate.net |

| C6 | Benzene | Less electron-deficient | Low |

Overview of Key Research Paradigms and Directions for this compound

The primary research paradigm involving this compound is its application in discovery chemistry, particularly for the generation of novel molecular libraries aimed at identifying new therapeutic agents.

Key Research Paradigms:

Combinatorial Chemistry and Library Synthesis : The compound is an ideal substrate for parallel synthesis, a technique used to rapidly create a large number of different but structurally related molecules. By reacting this compound with a diverse set of nucleophiles (e.g., various anilines, alkylamines, thiophenols), researchers can generate a library of 2-substituted-6-chloro-4-methylquinazolines.

Structure-Activity Relationship (SAR) Studies : Once a library of derivatives is synthesized, it can be screened against various biological targets (such as enzymes or receptors). If a compound shows promising activity (a "hit"), the SAR can be explored. This involves systematically altering the substituent introduced at the C2 position to understand how changes in its size, shape, and electronic properties affect biological activity, ultimately leading to the optimization of a "lead" compound.

Future Research Directions:

The main direction for research involving this compound is its continued use as a scaffold to explore new chemical space. The process typically follows a clear workflow:

Synthesis : Regioselective substitution of the C2-chlorine with a diverse range of nucleophilic building blocks.

Screening : Testing the resulting library of new compounds in high-throughput biological assays relevant to specific diseases (e.g., cancer, infectious diseases, inflammatory disorders).

Optimization : For active compounds, further synthetic modifications are pursued to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

By leveraging the reliable chemistry of intermediates like this compound, researchers can efficiently generate novel and diverse molecular entities, accelerating the pace of drug discovery and the development of next-generation therapeutics.

Synthetic Pathways to this compound

The construction of the this compound scaffold is typically achieved through convergent synthetic routes that build the heterocyclic system from appropriately substituted aniline (B41778) or anthranilic acid derivatives.

Direct and selective dichlorination of a pre-formed 4-methylquinazoline (B149083) ring at the C2 and C6 positions is not a commonly employed strategy due to the difficulty in controlling regioselectivity. The presence of the activating methyl group can influence the positions of electrophilic substitution. A more reliable and widely used approach involves the use of precursors that already contain a chlorine atom at the desired position on the benzene ring component.

A key strategy for introducing the 6-chloro substituent involves starting with a para-chloro substituted aniline derivative. For instance, a process for preparing 2,6-dichloroanilines involves a sequence of protection, chlorination, and deprotection. This methodology can be adapted for precursors to quinazolines. A common technique is to first protect the para-position of an aniline derivative with a bromine atom. This directs chlorination to the ortho positions (2 and 6). Subsequent removal of the bromine atom yields the desired 2,6-dichloroaniline derivative, which can then be used to construct the quinazoline ring.

The chlorine atom at the C2 position is typically introduced during the cyclization and formation of the quinazoline ring, often by chlorination of a precursor like a quinazolin-2-one.

The methyl group at the C4 position is generally introduced as part of one of the key starting materials for the quinazoline ring synthesis. A common precursor for this is an ortho-aminoaryl ketone. For the synthesis of 4-methylquinazoline derivatives, 2-aminoacetophenone (B1585202) or its substituted analogues are frequently used.

One documented route for a related compound, 2-(chloromethyl)-4-methylquinazoline (B46745), utilizes o-aminophenylacetone as a starting material, which undergoes a cyclization reaction with chloroacetonitrile. guidechem.com This highlights that the 4-methyl group is integral to the initial framework of the molecule. Modification of the C4-methyl group after the quinazoline ring is formed is less common and synthetically more complex than incorporating it from the outset.

A robust and frequently utilized method for the synthesis of this compound involves the use of a substituted quinazolin-2,4(1H,3H)-dione as a key intermediate. This multi-step approach offers good control over the substitution pattern.

The general synthetic scheme can be outlined as follows:

Formation of the Quinazolin-2,4(1H,3H)-dione: The synthesis typically begins with a substituted anthranilic acid, in this case, 2-amino-5-chlorobenzoic acid. This starting material provides the foundation for the 6-chloro substitution pattern. The anthranilic acid is reacted with a reagent like potassium cyanate to form the corresponding quinazoline-2,4-dione. google.com

Chlorination of the Dione (B5365651): The resulting 6-chloro-quinazolin-2,4(1H,3H)-dione is then subjected to a chlorination reaction to convert the hydroxyl groups at the C2 and C4 positions to chloro groups. A common chlorinating agent for this transformation is phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline. researchgate.net This step yields a 2,4,6-trichloroquinazoline intermediate.

Introduction of the C4-Methyl Group: The final step involves the selective replacement of the chlorine atom at the C4 position with a methyl group. The C4 position in 2,4-dichloroquinazolines is known to be more reactive towards nucleophiles than the C2 position. This allows for regioselective substitution. The introduction of the methyl group can be achieved through various methods, including organometallic cross-coupling reactions.

An alternative pathway involves starting with a precursor that already contains the 4-methyl group. For example, 5-chloro-2-aminobenzamide can serve as a starting material. google.com Cyclization of this precursor can lead to a 6-chloro-4-methylquinazolin-2-one, which can then be chlorinated at the C2 position.

Advanced Synthetic Approaches to Quinazoline Derivatives Relevant to this compound

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of complex quinazoline derivatives like this compound, often leading to improved yields, shorter reaction times, and milder reaction conditions.

Catalytic methods are instrumental in the synthesis and functionalization of the quinazoline core.

DMAP-Catalyzed Reactions: 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for various acylation and cyclization reactions in the synthesis of quinazoline precursors. For instance, DMAP can catalyze the formation of quinazoline-2,4-diones from 2-aminobenzamides. This metal-free catalytic approach is compatible with a range of functional groups and can proceed under mild conditions.

Palladium-Catalyzed Cross-Couplings: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds on the quinazoline scaffold. These reactions are particularly useful for the functionalization of chloro-substituted quinazolines. For instance, after the formation of a 2,4,6-trichloroquinazoline intermediate, a palladium-catalyzed reaction, such as a Suzuki or Stille coupling, could potentially be used to introduce the methyl group at the C4 position by reacting with an appropriate organometallic reagent. The regioselectivity of these couplings on polyhalogenated quinazolines has been studied, with the C4 position generally being the most reactive.

The following table summarizes some palladium-catalyzed cross-coupling reactions relevant to quinazoline synthesis:

| Reaction Type | Catalyst/Ligand System | Application in Quinazoline Synthesis |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | Arylation and alkylation at chloro-substituted positions. |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos, BINAP | Formation of C-N bonds for introducing amino substituents. |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Introduction of alkynyl groups. |

| Heck Coupling | Pd(OAc)₂, P(o-tol)₃ | Formation of C-C bonds with alkenes. |

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. The application of microwave irradiation can significantly reduce reaction times, improve yields, and in some cases, enable reactions that are difficult to achieve under conventional heating.

In the context of quinazoline synthesis, microwave heating has been successfully employed in several key steps, including the cyclization to form the quinazoline ring and subsequent functionalization reactions. For example, the condensation of ortho-aminoacylbenzene derivatives with ammonium (B1175870) formate to form 2,4-disubstituted quinazolines can be rapidly achieved under microwave activation. nih.gov This method is compatible with a variety of functional groups. The use of microwave assistance can lead to a more efficient and environmentally friendly synthesis of this compound and its derivatives.

The advantages of microwave-assisted synthesis in this context are summarized in the table below:

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Reaction Yield | Often moderate | Generally higher |

| Energy Consumption | High | Lower |

| Side Reactions | More prevalent | Often reduced |

Chemical Reactivity and Derivatization of this compound

The chemical behavior of this compound is characterized by the distinct reactivity of its three potential modification sites: the two chlorine atoms at positions C2 and C6, and the methyl group at C4. The electronic properties of the quinazoline ring system, a fusion of a pyrimidine and a benzene ring, dictate the regioselectivity of its transformations. The pyrimidine ring is electron-deficient, making the carbon atoms within it susceptible to nucleophilic attack, whereas the benzene ring is less reactive towards nucleophiles unless activated by strong electron-withdrawing groups.

The two chlorine substituents on the this compound scaffold exhibit markedly different reactivities towards nucleophiles, leading to highly regioselective substitution patterns. This selectivity is governed by the electronic nature of the positions to which they are attached.

The chlorine atom at the C2 position is part of the electron-deficient pyrimidine ring, situated between two nitrogen atoms. This environment makes the C2 carbon highly electrophilic and prone to nucleophilic aromatic substitution (SNAr). In contrast, the chlorine atom at the C6 position is attached to the carbocyclic benzene ring. Nucleophilic substitution at this position is significantly less favorable as it lacks the intrinsic electronic activation of the pyrimidine ring.

Drawing parallels with the extensively studied 2,4-dichloroquinazoline system, where the C4 position is overwhelmingly more reactive than the C2 position, provides insight. mdpi.comstackexchange.comnih.gov In 2,4-dichloroquinazolines, nucleophilic attack occurs preferentially at C4 under mild conditions, while substitution at C2 requires more forcing conditions, such as higher temperatures or microwave irradiation. stackexchange.comnih.gov This preference is attributed to the higher LUMO coefficient and greater positive charge density at the C4 carbon, making it more susceptible to nucleophilic attack. researchgate.netnih.gov

In the case of this compound, the C2 position is the most activated site for SNAr reactions. Nucleophiles such as primary and secondary amines, alkoxides, and thiols are expected to selectively displace the C2 chlorine. nih.gov The reaction proceeds via a classic SNAr mechanism, involving the addition of the nucleophile to the C2 carbon to form a tetrahedral intermediate (a Meisenheimer-like complex), which is stabilized by the heterocyclic ring. youtube.com Subsequent elimination of the chloride ion restores the aromaticity and yields the C2-substituted product.

Substitution of the C6-chloro group via a traditional SNAr pathway is challenging and generally requires harsh reaction conditions or the presence of strong activating groups, which are absent in this molecule. nih.gov Therefore, a high degree of regioselectivity for substitution at the C2 position is anticipated, allowing for the controlled synthesis of 2-substituted-6-chloro-4-methylquinazoline derivatives.

Table 1: Expected Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

| Position | Relative Reactivity | Rationale | Typical Conditions for Substitution |

| C2 | High | Electron-deficient pyrimidine ring; adjacent to two N atoms | Mild to moderate (e.g., room temperature to reflux in polar solvents) |

| C6 | Low | Attached to the less activated benzene ring | Harsh conditions or metal catalysis required |

The methyl group at the C4 position of the quinazoline ring is another key site for synthetic modification. While not as reactive as the C2-chlorine, its proximity to the electron-withdrawing heterocyclic system imparts sufficient reactivity for a range of functional group interconversions.

One common transformation is the reaction with aldehydes. The C4-methyl protons are acidic enough to be removed by a suitable base, allowing for condensation reactions with aromatic or aliphatic aldehydes to yield styryl or alkenyl derivatives, respectively. This type of reaction expands the π-conjugated system of the molecule. mdpi.com

Furthermore, the methyl group can be a precursor to other functional groups through oxidation or halogenation. Oxidation, using appropriate reagents, could potentially convert the methyl group into a formyl (aldehyde) or a carboxyl (carboxylic acid) group, providing a handle for further derivatization, such as amide or ester formation. nih.govresearchgate.net

Halogenation of the methyl group, typically under radical conditions, can introduce one or more halogen atoms, yielding chloromethyl, dichloromethyl, or trichloromethyl derivatives. hsppharma.com These halogenated intermediates are valuable synthons themselves, as the halogens can be readily displaced by a variety of nucleophiles to introduce new functionalities. For example, 2-(chloromethyl)-4-methylquinazoline is a known intermediate used in the synthesis of other complex molecules. hsppharma.com

The distinct reactivities of the C2-chloro, C6-chloro, and C4-methyl groups make this compound a versatile scaffold for the synthesis of diverse quinazoline analogues. By strategically employing different reaction conditions, chemists can selectively modify each position to build molecular complexity.

The primary route for diversification involves the regioselective substitution of the C2-chlorine. A wide array of nucleophiles, including various substituted anilines, aliphatic amines, hydrazines, and thiols, can be introduced at this position. nih.govresearchgate.net This allows for the creation of large libraries of 2-amino, 2-hydrazinyl, and 2-thio-quinazoline derivatives, which are prevalent motifs in medicinal chemistry. nih.govderpharmachemica.com

While the C6-chloro group is unreactive towards SNAr, it is an ideal handle for metal-catalyzed cross-coupling reactions. nih.gov Palladium-catalyzed reactions such as Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), Buchwald-Hartwig amination (with amines), and Heck coupling (with alkenes) can be employed to form new carbon-carbon and carbon-heteroatom bonds at the C6 position. mdpi.com This approach dramatically expands the range of accessible analogues, allowing for the introduction of aryl, heteroaryl, alkyl, and amino groups onto the benzene portion of the quinazoline core.

Combining these strategies—nucleophilic substitution at C2, functionalization of the C4-methyl group, and cross-coupling at C6—provides a powerful toolkit for generating novel quinazoline analogues with tailored structural features for various applications. mdpi.comnih.govnih.gov

Analytical Characterization of Synthesized this compound and its Derivatives

The structural confirmation of this compound and its synthesized derivatives relies on a combination of modern analytical techniques. Spectroscopic and crystallographic methods are essential for unambiguously elucidating the molecular structure and confirming the outcome of chemical transformations.

Spectroscopic methods provide detailed information about the molecular framework, connectivity, and electronic properties of quinazoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structure elucidation. In the ¹H NMR spectrum of this compound, the methyl group protons would appear as a characteristic singlet, typically in the range of 2.5-3.0 ppm. The protons on the benzene ring (H5, H7, and H8) would exhibit distinct signals in the aromatic region (7.0-8.5 ppm) with coupling patterns that confirm their relative positions. Upon substitution at C2, new signals corresponding to the introduced nucleophile would appear, and subtle shifts in the aromatic protons would be observed. Two-dimensional NMR techniques, such as HSQC, HMBC, and NOESY, are invaluable for assigning specific protons and carbons and for confirming regiochemistry, for instance, by observing a nuclear Overhauser effect between a proton on a C2-substituent and the H8 proton of the quinazoline core. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The quinazoline core shows characteristic absorption bands for C=N and aromatic C=C stretching vibrations. mdpi.comacs.org For derivatives, key functional groups give rise to distinct peaks, such as N-H stretching for amino-substituted analogues, C=O stretching for amide or ester derivatives, and C-H stretching for alkyl and aryl groups. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. A key feature in the mass spectrum of this compound and its chlorinated derivatives is the characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl), which helps to confirm the number of chlorine atoms in the molecule or its fragments. researchgate.net

UV-Vis Spectroscopy: UV-Vis spectroscopy reveals information about the electronic structure of the molecule. Quinazoline derivatives typically exhibit two main absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.netmdpi.comnih.gov These bands are generally observed in the regions of 240–300 nm and 310–425 nm. researchgate.net The exact position (λmax) and intensity of these absorptions are sensitive to the nature and position of substituents on the quinazoline ring, making UV-Vis a useful tool for characterizing different analogues. beilstein-journals.orgresearchgate.net

Table 2: Typical Spectroscopic Data for Quinazoline Derivatives

| Technique | Feature | Typical Range/Observation |

| ¹H NMR | Aromatic Protons | 7.0 - 8.5 ppm |

| C4-Methyl Protons | 2.5 - 3.0 ppm (singlet) | |

| ¹³C NMR | Aromatic Carbons | 110 - 165 ppm |

| IR | Aromatic C=C Stretch | 1620 - 1550 cm⁻¹ |

| C=N Stretch | 1650 - 1580 cm⁻¹ | |

| N-H Stretch (amines) | 3500 - 3300 cm⁻¹ | |

| UV-Vis | π → π* transition | 240 - 300 nm |

| n → π* transition | 310 - 425 nm | |

| MS | Isotopic Pattern | Characteristic pattern for chlorine-containing compounds |

While spectroscopic methods provide strong evidence for a proposed structure, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of molecular structure. nih.gov This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and stereochemistry.

For novel quinazoline derivatives, obtaining a suitable crystal and performing an X-ray diffraction analysis is the gold standard for structural confirmation. rsc.org It can unequivocally verify the regioselectivity of substitution reactions, confirming, for example, that a nucleophile has added to the C2 and not the C6 position. The resulting crystal structure provides an absolute framework that validates the interpretations of spectroscopic data and can be used for computational studies, such as molecular docking. nih.govredalyc.org

Structure

3D Structure

Properties

CAS No. |

1260798-81-9 |

|---|---|

Molecular Formula |

C9H6Cl2N2 |

Molecular Weight |

213.06 g/mol |

IUPAC Name |

2,6-dichloro-4-methylquinazoline |

InChI |

InChI=1S/C9H6Cl2N2/c1-5-7-4-6(10)2-3-8(7)13-9(11)12-5/h2-4H,1H3 |

InChI Key |

WVDKGEOQAAROOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC(=N1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,6 Dichloro 4 Methylquinazoline

Analytical Characterization

The assessment of purity and the quantification of 2,6-dichloro-4-methylquinazoline, along with any potential process-related impurities, are critical aspects of its chemical analysis. High-performance liquid chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), stands as a primary technique for this purpose due to its high resolution, sensitivity, and accuracy. The development of a robust HPLC method is essential to ensure the quality and consistency of the compound for its intended applications.

Method development for a quinazoline (B50416) derivative like this compound typically involves a systematic evaluation of chromatographic parameters to achieve optimal separation of the main compound from its impurities. This process is guided by regulatory standards, such as the International Conference on Harmonisation (ICH) guidelines, which stipulate that unknown impurities should be below 0.1% and known impurities below 0.15% researchgate.net.

The selection of the stationary phase is a crucial first step. A common choice for quinazoline-based compounds is an octadecylsilane (ODS) column, such as an Inertsil ODS 3V (250×4.6 mm, 5 µm), which provides excellent separation for non-polar to moderately polar compounds researchgate.net.

The mobile phase composition is then optimized to achieve the desired retention time and peak shape for the analyte. A typical approach involves a gradient elution using a mixture of an aqueous buffer and an organic solvent. For instance, a method for the related compound 2-(chloromethyl)-4-methylquinazoline (B46745) (CMQ) involved extensive trials with different mobile phase compositions to resolve the main peak from its impurities researchgate.net. Initial trials might explore isocratic conditions, but a gradient is often necessary to elute all components with good resolution and in a reasonable time.

One of the challenges in method development can be achieving a stable baseline, especially when using UV detection. For example, the use of ammonium (B1175870) acetate (B1210297) as a buffer in the mobile phase was observed to cause a downward baseline drift in the chromatogram for CMQ analysis researchgate.net. This necessitates further refinement of the mobile phase, perhaps by adjusting the buffer type, concentration, or pH, to ensure reliable quantification.

The final optimized method is then subjected to validation to demonstrate its suitability for its intended purpose. Validation parameters typically include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

The following table outlines an example of the chromatographic conditions that were systematically tested during the development of an HPLC method for the analysis of the structurally related compound, 2-(chloromethyl)-4-methylquinazoline, which serves as a pertinent example for the analysis of this compound.

Table 1: Example of Chromatographic Conditions for a Quinazoline Derivative

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Stationary Phase | Inertsil ODS 3V (250x4.6 mm, 5 µm) | Inertsil ODS 3V (250x4.6 mm, 5 µm) | Inertsil ODS 3V (250x4.6 mm, 5 µm) |

| Mobile Phase A | 0.01M Ammonium Acetate | Acetonitrile (B52724) | Methanol |

| Mobile Phase B | Acetonitrile | Water | Acetonitrile |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |

| Observation | Poor peak shape | Baseline drift observed | Good peak shape and resolution |

| Retention Time (CMQ) | 22.5 min | 28.1 min | 26.4 min researchgate.net |

Once a method is validated, it can be routinely used for the quality control of this compound, providing accurate data on its purity and the levels of any impurities present. This ensures that the compound meets the required specifications for subsequent synthetic steps or applications.

Structure Activity Relationship Sar Investigations of 2,6 Dichloro 4 Methylquinazoline and Its Analogues

Influence of Halogen Substituents at C2 and C6 on Molecular Recognition and Biological Efficacy

The presence and nature of halogen substituents on the quinazoline (B50416) ring are critical determinants of a compound's biological activity. In the case of 2,6-dichloro-4-methylquinazoline, the chlorine atoms at positions C2 and C6 play distinct and significant roles.

The chlorine atom at the C2 position is a common feature in many quinazoline-based inhibitors. It serves as a crucial reactive site for nucleophilic substitution, allowing for the introduction of various functional groups to modulate the compound's properties. For instance, in the development of 4-anilinoquinazoline (B1210976) derivatives as potential anticancer agents, the C2 position is often a point of modification. Studies have suggested that less bulky groups at the C2 position may be favorable for enhanced activity.

The halogen at the C6 position has been shown to influence the antiproliferative action of quinazoline derivatives. For example, in a series of 6-halo-2-phenyl-substituted 4-anilinoquinazolines, the presence of a halogen at C6 was associated with increased antiproliferative activity nih.gov. This suggests that the electronic properties and size of the substituent at this position can significantly impact the interaction of the molecule with its biological target. The chloro group at C6 in this compound is therefore anticipated to contribute positively to its biological profile.

The combination of chloro substituents at both C2 and C6 can lead to potent biological activity. For example, in the context of 2-chloro-4-anilinoquinazolines designed as dual inhibitors of EGFR and VEGFR-2, the chloro group at C2 is a key feature nih.govrsc.org. While direct SAR studies on this compound are limited, the collective data from related analogues underscore the importance of these halogen substitutions.

| Compound ID | C2-Substituent | C6-Substituent | Target/Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|---|---|

| 1 | -Cl | -H | EGFR | - | nih.gov |

| 2 | -Cl | -Br | HCT-116, T98G | Promising | nih.gov |

| 3 | -Phenyl | -Halo | HCT-116, T98G | Good | nih.gov |

| 14g | -Cl | -H | K-562 | 0.622 µM | nih.gov |

Consequential Role of the Methyl Group at C4 in Modulating Compound Activity and Selectivity

The methyl group at the C4 position of the quinazoline core is another critical element influencing the compound's pharmacological profile. While the C4 position is often substituted with larger moieties like anilino groups in many well-known kinase inhibitors, the presence of a smaller methyl group can offer advantages in terms of selectivity and physicochemical properties.

In the context of 4-methyl quinazoline derivatives, research has shown their potential as dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC) researchgate.net. This suggests that the C4-methyl substitution pattern can direct the molecule towards specific biological targets. Furthermore, 6-methylquinazolin-4(3H)-one based compounds have been identified as binders of the bromodomain-containing protein 9 (BRD9), an epigenetic reader, indicating the role of the C4-substituent in molecular recognition by proteins involved in epigenetic regulation researchgate.net.

| Compound ID | Scaffold | Target | Activity | Reference |

|---|---|---|---|---|

| PI3K/HDAC Inhibitor | 4-Methyl Quinazoline | PI3K/HDAC | Nanomolar potencies | researchgate.net |

| BRD9 Binder | 6-Methylquinazolin-4(3H)-one | BRD9 | High affinity | researchgate.net |

Systematic Exploration of Substituent Effects on the Quinazoline Core

Modifications at the nitrogen atoms of the quinazoline core, specifically at the N2 and N4 positions (within substituents attached at C2 and C4), are a cornerstone of SAR studies for this class of compounds.

In the development of N2,N4-disubstituted quinazoline-2,4-diamines as antileishmanial agents, it was observed that substitutions with small alkyl groups at either N2 or N4 generally led to lower toxicity, although with reduced potency google.com. This highlights a common trade-off in drug design between efficacy and safety, which can be fine-tuned by modulating the substituents at these nitrogen atoms.

For 2-chloro-4-anilinoquinazolines, modifications of the aniline (B41778) nitrogen (N4 position) are critical. The presence of a hydrogen bond donor at the para position of the aniline ring was found to be crucial for dual inhibition of EGFR and VEGFR-2, as it interacts with conserved amino acid residues in the kinase binding sites nih.govrsc.org. This demonstrates the importance of specific interactions mediated by substituents on the nitrogen atoms.

Furthermore, the bioisosteric replacement of an amino group at C2 with a sulfur atom has been shown to be a successful strategy in developing 2,4-disubstituted thioquinazolines with an improved safety profile while maintaining potent antibacterial activity. This indicates that modifications directly involving the atom linked to the C2 position can have a profound impact on the biological properties of the compound.

While specific SAR data for substitutions at C5, C7, and C8 on a this compound backbone are scarce, studies on related quinazoline and quinoline (B57606) scaffolds provide valuable insights. For instance, in a series of 6,7-disubstituted-4-phenoxyquinoline derivatives, the electronic properties of the substituents on the pyridine/pyrimidine (B1678525) ring were a key factor in improving antitumor activity nih.gov. The enhancement of inhibitory efficacy of some quinazoline derivatives was seen with substitution at positions 6 and 7 ekb.eg.

The nature and position of these substituents can influence various properties of the molecule, including its electronic distribution, lipophilicity, and steric profile. These factors, in turn, affect how the molecule interacts with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. Therefore, a systematic exploration of various functional groups at these positions is a crucial step in optimizing the therapeutic potential of this compound analogues.

Rational Design Principles for Optimizing this compound Analogues

The rational design of more potent and selective analogues of this compound should be guided by the SAR principles discussed above and a deep understanding of the target's three-dimensional structure.

A key strategy is to leverage the reactivity of the C2-chloro group for the introduction of diverse side chains that can form specific interactions with the target protein. Molecular docking studies can be instrumental in identifying optimal substituents that can occupy hydrophobic pockets or form hydrogen bonds with key residues in the active site nih.gov.

For kinase inhibition, a common goal for quinazoline derivatives, the design should aim to mimic the binding mode of known ATP-competitive inhibitors. This often involves incorporating a hinge-binding motif that can form hydrogen bonds with the backbone of the kinase hinge region nih.gov.

Furthermore, optimizing the substituents on the benzenoid ring (C5-C8) can be used to fine-tune the compound's physicochemical properties to improve its ADME profile. This includes modulating lipophilicity to enhance cell permeability and bioavailability, as well as introducing metabolic soft spots or blocking metabolic liabilities to control the compound's half-life.

By combining the insights from SAR studies with modern computational chemistry tools, it is possible to rationally design novel this compound analogues with improved therapeutic potential for a variety of diseases.

Biological Activities and Molecular Mechanisms of Action of 2,6 Dichloro 4 Methylquinazoline Derivatives

Research into Antimicrobial and Antibacterial Mechanisms of Action

Derivatives of the quinazoline (B50416) scaffold have demonstrated significant potential as antimicrobial agents, with research focusing on their ability to combat multidrug-resistant bacteria through various mechanisms.

Selective Inhibition of Bacterial Growth and Virulence Factors (e.g., Acinetobacter baumannii, Staphylococcus aureus)

Research has highlighted the efficacy of quinazoline derivatives against challenging Gram-negative and Gram-positive pathogens. A study on N2,N4-disubstituted quinazoline-2,4-diamines, which are structurally related to 2,6-dichloro-4-methylquinazoline, demonstrated potent antibacterial activity against multidrug-resistant Acinetobacter baumannii strains. nih.govnih.gov Optimized compounds with a halide or an alkyl group at the 6-position, akin to the chloro- and methyl- substitutions of the title compound, were found to be strongly bactericidal, with minimum inhibitory concentrations (MICs) as low as 0.5 µM. nih.gov These compounds also showed significant antibiofilm activity, capable of eradicating 90% of cells within a biofilm at concentrations near their MICs. nih.gov Furthermore, these quinazoline derivatives exhibited a low propensity for resistance development in A. baumannii. nih.govnih.gov

In another study, novel 4(3H)-quinazolinonyl aminopyrimidine derivatives were synthesized and evaluated for their ability to inhibit biofilm formation in both methicillin-resistant Staphylococcus aureus (MRSA) and A. baumannii. nih.gov Certain analogues demonstrated efficient inhibition of MRSA biofilm formation with IC50 values in the low micromolar range. nih.gov

Investigation of Targets within Microbial Pathways (e.g., RNA Synthesis Inhibition)

While direct evidence for the inhibition of RNA synthesis by this compound derivatives is not extensively documented, the broader class of quinazoline compounds has been investigated for such properties. For instance, some quinazoline derivatives have been reported to inhibit viral RNA synthesis driven by SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). mdpi.com This suggests that the quinazoline scaffold can interact with nucleic acid polymerases, a mechanism that could potentially translate to bacterial RNA polymerase. However, the primary antibacterial mechanism identified for the closely related N2,N4-disubstituted quinazoline-2,4-diamines against A. baumannii and MRSA is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway. nih.govnih.gov

Antileishmanial Activity and Associated Parasitic Targets

Quinazoline derivatives have also emerged as a promising class of compounds in the search for new treatments for leishmaniasis, a parasitic disease. Studies on 2,4-diaminoquinazoline analogs have shown them to be potent antileishmanial agents. nih.gov Some of these compounds exhibited remarkable activity against Leishmania major within human macrophages, with 50% effective doses in the picogram per milliliter range. nih.gov The proposed mechanism of action for these derivatives is the inhibition of folate metabolism within the parasite, as antileishmanial activity was not correlated with the inhibition of Leishmania mexicana promastigote reductase. nih.gov This suggests a broader interference with folate utilization. nih.gov The quinoline (B57606) core, a related heterocyclic system, has also been a foundation for antileishmanial drug discovery, with derivatives showing efficacy against Leishmania mexicana by affecting the parasite's mitochondria. nih.gov

Studies on Anticancer Potential and Molecular Pathways

The anticancer properties of quinazoline derivatives are well-established, with several compounds having been developed as targeted cancer therapies. Research has focused on their ability to interfere with key signaling pathways that drive tumor growth and survival.

Inhibition of Kinase Enzymes (e.g., PI3K, EGFR)

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer. A series of novel 2-amino-4-methylquinazoline derivatives were discovered to be highly potent class I PI3K inhibitors. nih.gov These compounds displayed nanomolar potencies and significant antiproliferative activities. nih.gov In a separate study, 4-methylquinazoline (B149083) derivatives were designed as potent PI3K inhibitors for idiopathic pulmonary fibrosis, a disease with pathological links to the PI3K pathway. nih.gov

The epidermal growth factor receptor (EGFR) is another critical target in cancer therapy, and the 4-anilinoquinazoline (B1210976) scaffold is a well-known pharmacophore for EGFR inhibitors. frontiersin.org Novel 2-chloro-4-anilino-quinazoline derivatives have been synthesized and evaluated as dual inhibitors of EGFR and vascular endothelial growth factor receptor 2 (VEGFR-2). capes.gov.brresearchgate.net Furthermore, macrocyclization of quinazoline-based EGFR inhibitors has been shown to lead to exclusive selectivity for mutant forms of EGFR, such as EGFR Del19, with a potent inhibitory concentration (IC50) of 119 nM. nih.gov Novel 4-phenoxyquinazoline (B3048288) derivatives have also been developed as dual EGFR/c-Met inhibitors to overcome drug resistance in non-small cell lung cancer (NSCLC). nih.gov One such compound, H-22, exhibited inhibitory activity against EGFRWT, EGFRL858R/T790M, and c-Met kinases with IC50 values of 64.8 nM, 305.4 nM, and 137.4 nM, respectively. nih.gov

Table 1: Inhibitory Activity of Selected Quinazoline Derivatives against Kinase Enzymes

| Compound Class | Target Kinase(s) | Key Findings | IC50 Values | Reference |

|---|---|---|---|---|

| 2-Amino-4-methylquinazoline derivatives | Class I PI3K | Potent inhibitors with prominent antiproliferative activities. | Nanomolar range | nih.gov |

| 4-Methylquinazoline derivatives | PI3K | Significantly suppress phosphorylation of downstream effectors. | Not specified | nih.gov |

| 2-Chloro-4-anilino-quinazoline derivatives | EGFR, VEGFR-2 | Dual inhibitors with potential to overcome drug resistance. | Not specified | capes.gov.brresearchgate.net |

| Macrocyclic quinazoline-based inhibitors | Mutant EGFR (Del19) | Exclusive selectivity for mutant EGFR. | 119 nM | nih.gov |

| 4-Phenoxyquinazoline derivative (H-22) | EGFRWT, EGFRL858R/T790M, c-Met | Dual inhibitor overcoming drug resistance in NSCLC. | 64.8 nM, 305.4 nM, 137.4 nM | nih.gov |

Modulation of Histone Deacetylase (HDAC) Activity

Histone deacetylases (HDACs) are another class of enzymes implicated in cancer development, and their inhibition is a valid therapeutic strategy. While direct studies on this compound as an HDAC inhibitor are limited, research on related quinazolinone structures has shown promise. For example, a novel class of small molecule inhibitors of HDAC6 was identified, which featured a 1,4-naphthoquinone (B94277) ring system. nih.gov Although structurally different, this highlights that diverse heterocyclic scaffolds can be adapted to target HDACs. More relevantly, hydroxamic acids based on a quinazolin-2,4-dione core have been developed as selective and competitive inhibitors of HDAC6, with the most effective compound exhibiting an IC50 value of 4 nM. This indicates that the broader quinazoline framework can be effectively utilized to design potent and selective HDAC inhibitors.

Anti-Inflammatory Pathways and Cytokine Modulation

Derivatives of the quinazoline scaffold have been identified as potent modulators of inflammatory responses, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of cellular inflammatory and immune responses, and its activation leads to the transcription of pro-inflammatory cytokines. nih.gov

Research has shown that specific quinazoline derivatives can effectively block NF-κB activation. For instance, a class of 6-amino-4-phenethylaminoquinazoline derivatives was found to strongly inhibit both NF-κB transcriptional activation and the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. mdpi.com One compound in this series, containing a 4-phenoxyphenethyl moiety, demonstrated a potent inhibitory effect on TNF-α production and showed in vivo anti-inflammatory activity in a carrageenan-induced paw edema model in rats. mdpi.com

Further studies on fluorine-substituted benzo[h]quinazoline-2-amine derivatives revealed that these compounds exhibit significant anti-inflammatory properties with low toxicity. mdpi.com One such derivative, compound 8c , was shown to significantly decrease the phosphorylation of IκBα and the p65 subunit of NF-κB, which are crucial steps for the pathway's activation. mdpi.com This inhibition prevents the translocation of NF-κB into the nucleus to activate target genes. Additionally, compound 8c was found to reduce the production of reactive oxygen species (ROS) and downregulate the expression of components of the NLRP3 inflammasome, including the apoptosis-associated speck-like protein containing a CARD (ASC) and caspase-1, further highlighting its broad anti-inflammatory action. mdpi.com

The mechanism of action for some quinazoline-based inhibitors, such as QNZ (EVP4593), involves interference with both the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.com This dual inhibition contributes to its anti-inflammatory and antioxidant effects. mdpi.com

| Compound Class/Derivative | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|

| 6-Amino-4-(4-phenoxyphenethylamino)quinazoline (11q) | Inhibition of NF-κB transcriptional activation | Strong inhibition of TNF-α production; in vivo anti-inflammatory effect | mdpi.com |

| Fluorine-substituted benzo[h]quinazoline-2-amine (8c) | Inhibition of IκBα and p65 phosphorylation; Downregulation of NLRP3 inflammasome components | Reduced NF-κB signaling; Decreased ROS production | mdpi.com |

| Pyrazolo[1,5-a]quinazolines (13i, 16) | Inhibition of LPS-induced NF-κB transcriptional activity | Anti-inflammatory activity with IC50 < 50 µM | nih.gov |

Investigation of Antidiabetic Activities and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that is a key regulator of glucose metabolism and insulin (B600854) sensitivity, making it a significant target for antidiabetic drugs. mdpi.comresearchgate.net Research has focused on developing quinazoline derivatives that can act as PPARγ agonists.

A series of novel quinazolin-4(3H)-one-sulfonylurea hybrids were designed and synthesized to function as dual agonists for both PPARγ and the sulfonylurea receptor (SUR). mdpi.com Several of these compounds demonstrated potent in vivo antihyperglycemic activity in streptozotocin-induced diabetic rats. mdpi.com The most active compounds were further evaluated for their PPARγ binding affinity, showing significant interaction with the receptor. For example, compounds 19b , 19d , 19f , and 25g exhibited potent affinities for PPARγ with low micromolar IC₅₀ values. mdpi.com The quinazoline nucleus in these hybrids serves as a crucial lipophilic center required for agonistic activity at both PPARγ and SUR. researchgate.net

The development of dual PPARα/γ agonists is another promising strategy, as these can normalize both glucose and lipid metabolism. doaj.org While the direct investigation of this compound derivatives as PPARγ agonists is limited, the broader quinazoline class shows significant potential. Studies on other chemical scaffolds have demonstrated that partial PPARγ agonists can effectively reduce plasma glucose levels without the side effects associated with full agonists. umn.edu For instance, certain benzylidene thiazolidinedione derivatives act as selective partial PPARγ agonists, improving hyperglycemia and hyperlipidemia in diabetic rat models through a distinct binding mode within the PPARγ ligand-binding pocket. nih.gov These findings support the continued exploration of the quinazoline scaffold for developing novel PPARγ-targeting antidiabetic agents.

| Compound | PPARγ Binding Affinity (IC50, µM) | In Vivo Antihyperglycemic Activity (% Reduction in Blood Glucose) | Reference |

|---|---|---|---|

| 19a | Not specified | 40.43% | mdpi.com |

| 19d | 0.350 | 46.42% | mdpi.com |

| 19f | 0.369 | 41.23% | mdpi.com |

| 25g | 0.353 | 42.50% | mdpi.com |

Photosynthesis-Inhibiting Activity Studies in Biological Systems

While many commercial herbicides act by directly inhibiting photosynthetic electron transport in photosystem II (PSII), recent research has revealed that quinazoline derivatives function as effective herbicides through alternative mechanisms. mdpi.commdpi.comacs.org These compounds target other essential enzymatic pathways in plants, leading to growth inhibition and death.

One major target for quinazoline-based herbicides is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.net HPPD is critical for the biosynthesis of plastoquinone (B1678516) and tocopherol, which protect chlorophyll (B73375) from photo-oxidation. A series of novel triketone-containing quinazoline-2,4-dione derivatives have been developed as potent HPPD inhibitors. Compound 11h from this series showed exceptionally high inhibitory activity against HPPD, with a Kᵢ value of 0.005 µM, which is more potent than the commercial herbicide mesotrione. researchgate.net In greenhouse experiments, these compounds displayed strong, broad-spectrum post-emergent herbicidal activity at low application rates. researchgate.net

Another class of quinazolin-4(3H)-one derivatives has been designed to inhibit acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid synthesis and membrane integrity in grasses. mdpi.commdpi.com Compound QPP-7 , a quinazolin-4(3H)-one derivative with a 6-fluoro substitution, exhibited excellent pre-emergent herbicidal activity against a wide range of monocotyledonous weeds, with an IC₅₀ value of 54.65 nM against the E. crusgalli ACCase enzyme. mdpi.com Similarly, quinazolinone–phenoxypropionate hybrids have been shown to inhibit ACCase, leading to damage of the plant's biomembrane and subsequent growth inhibition. mdpi.com

These studies demonstrate that while quinazoline derivatives are potent herbicides, their mode of action is generally not the direct inhibition of photosynthesis but rather the disruption of other vital biosynthetic pathways in plants.

| Compound Class/Derivative | Target Enzyme | Activity | Observed Herbicidal Effect | Reference |

|---|---|---|---|---|

| Quinazoline-2,4-dione (11h) | HPPD | Ki = 0.005 µM | Broad-spectrum post-emergent activity | researchgate.net |

| Quinazolin-4(3H)-one (QPP-7) | ACCase | IC50 = 54.65 nM | Excellent pre-emergent activity against monocot weeds | mdpi.com |

| Quinazolinone–phenoxypropionate (QPEP-I-4) | ACCase | >80% inhibition at 150 g ha⁻¹ | Excellent activity against various grass weeds | mdpi.com |

Ligand-Receptor Interaction Profiling and Target Engagement Studies

Derivatives of this compound have been the subject of extensive research to profile their interactions with various biological receptors. These studies are crucial for understanding their therapeutic potential and for developing compounds with high affinity and selectivity for specific targets. The quinazoline scaffold has proven to be a versatile platform for designing antagonists for G protein-coupled receptors (GPCRs) as well as inhibitors for various enzymes.

The adenosine (B11128) A₂A receptor (A₂AR) has emerged as a key therapeutic target for neurodegenerative diseases and cancer, and the 2-aminoquinazoline (B112073) scaffold is a promising foundation for designing potent A₂AR antagonists. mdpi.comresearchgate.net The synthesis of these antagonists often involves intermediates such as 2,4-dichloro-6-methylquinazoline, directly linking to the core structure of interest.

Researchers have synthesized numerous 2-aminoquinazoline derivatives and evaluated their binding affinities and functional antagonist activities. For example, compound 5m , a derivative with substitutions at the C6 and C7 positions, demonstrated a very high affinity for the human A₂A receptor with a Kᵢ value of 5 nM and functional antagonist activity with an IC₅₀ of 6 µM in a cyclic AMP assay. mdpi.comresearchgate.net Further modifications, such as introducing aminopentylpiperidine and 4-[(piperidin-1-yl)methyl]aniline substituents, have led to compounds like 9x and 10d , which maintain high binding affinities (Kᵢ = 21 nM and 15 nM, respectively) and functional antagonism while improving solubility. mdpi.comresearchgate.net These findings provide a strong basis for the future development of quinazoline-based A₂AR antagonists.

| Compound | Substitution Pattern | A₂A Receptor Binding Affinity (Ki, nM) | A₂A Receptor Functional Antagonism (IC50, µM) | Reference |

|---|---|---|---|---|

| 1 | 6-bromo-4-(furan-2-yl)quinazolin-2-amine | 20 | Not specified | mdpi.comresearchgate.net |

| 5m | 6-chloro-4-(furan-2-yl)-N-methylquinazolin-2-amine | 5 | 6 | mdpi.comresearchgate.net |

| 9x | 7-methyl with aminopentylpiperidine chain | 21 | 9 | mdpi.comresearchgate.net |

| 10d | 7-methyl with 4-[(piperidin-1-yl)methyl]aniline chain | 15 | 5 | mdpi.comresearchgate.net |

Beyond the A₂A receptor, quinazoline derivatives have been explored for their activity and selectivity against other receptor subtypes. This is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Studies on triazoloquinazoline derivatives, such as CGS15943, have shown that this scaffold can be modified to achieve high selectivity for the human A₃ adenosine receptor. While the parent compound binds to human A₃ receptors with a Kᵢ of 14 nM, it is inactive at rat A₃ receptors. By modifying the 5-amino group, researchers developed derivatives with remarkable selectivity. For instance, the 5-N-phenylacetyl derivative (12 ) was found to be 470-fold selective for the human A₃ receptor versus the rat A₁ receptor, with an exceptionally high affinity (Kᵢ = 0.65 nM).

Another study identified a 4-methyl-7-methoxyquinazolyl derivative (38 ) as a potent and selective antagonist for the A₂B adenosine receptor, with a Kᵢ value of 112 nM.

In addition to adenosine receptors, certain 4-aminoquinazoline derivatives have been identified as selective inhibitors of phosphatidylinositol 3-kinase alpha (PI3Kα), a key enzyme in cancer-related signaling pathways. Compound 6b was found to be a selective PI3Kα inhibitor with an IC₅₀ of 13.6 nM, demonstrating the versatility of the quinazoline scaffold in targeting enzyme active sites in addition to GPCRs.

| Compound | Primary Target | Binding Affinity (Ki or IC50) | Selectivity Profile | Reference |

|---|---|---|---|---|

| CGS15943 (1) | Human A₃ Receptor | Ki = 14 nM | Inactive at rat A₃ receptor | |

| N-Propionyl derivative (3) | Human A₃ Receptor | Ki = 7.7 nM | 40-fold vs rat A₁; 14-fold vs rat A₂A | |

| N-Phenylacetyl derivative (12) | Human A₃ Receptor | Ki = 0.65 nM | 470-fold vs rat A₁ receptor | |

| CMB 6446 (38) | Human A₂B Receptor | Ki = 112 nM | 10.6-fold vs rat A₁; 21.4-fold vs rat A₂A | |

| Compound 6b | PI3Kα | IC50 = 13.6 nM | Selective for PI3Kα over other isoforms |

Future Directions and Emerging Research Opportunities for 2,6 Dichloro 4 Methylquinazoline

Development of Advanced Synthetic Methodologies for Sustainable Production

The synthesis of quinazoline (B50416) derivatives has traditionally relied on methods that are often resource-intensive and can generate hazardous waste. The future of producing 2,6-Dichloro-4-methylquinazoline hinges on the development of sustainable and green synthetic strategies. magnusconferences.com

Recent advancements in organic synthesis offer promising avenues. benthamdirect.com The use of earth-abundant first-row transition metals like manganese, iron, nickel, and copper as catalysts is a significant step towards more sustainable processes. benthamdirect.comnih.gov These metals can facilitate the modular assembly of the quinazoline heterocycle with high efficiency and functional group tolerance. benthamdirect.com For instance, manganese-catalyzed dehydrogenative annulation of 2-aminobenzyl alcohols with nitriles presents a highly atom-economical route to quinazolines. acs.org

Furthermore, green chemistry approaches such as microwave-assisted synthesis, ultrasound, and the use of deep eutectic solvents (DES) are gaining traction. tandfonline.comresearchgate.net Microwave irradiation can accelerate reaction rates, leading to higher yields and purity under milder conditions. tandfonline.com DES, particularly choline (B1196258) chloride-based solvents, offer an environmentally benign alternative to traditional organic solvents. tandfonline.com A four-component procedure for preparing substituted quinazolines from simple anilines, aromatic aldehydes, and ammonium (B1175870) iodide under metal-free conditions also highlights a move towards more facile and sustainable construction of the quinazoline core. rsc.org

Table 1: Emerging Sustainable Synthetic Methods for Quinazoline Derivatives

| Synthetic Approach | Key Features | Potential Advantages for this compound |

| Earth-Abundant Metal Catalysis (Mn, Fe, Ni, Cu) | Use of non-precious metal catalysts. benthamdirect.com | Cost-effective, reduced environmental impact. |

| Dehydrogenative Annulation | High atom economy, formation of C-C and C-N bonds. acs.org | Efficient and waste-minimizing synthesis. |

| Microwave-Assisted Synthesis | Accelerated reaction rates, higher yields. tandfonline.com | Rapid and efficient production. |

| Deep Eutectic Solvents (DES) | Use of biodegradable, non-toxic solvents. tandfonline.com | Greener and safer reaction conditions. |

| Metal-Free Multi-component Reactions | Facile construction from simple precursors. rsc.org | Simplified synthetic procedures. |

Exploration of Novel Biological Targets and Therapeutic Applications

Quinazoline derivatives are renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. magnusconferences.comnih.gov The specific substitution pattern of this compound, with its electron-withdrawing chloro groups and a methyl group, likely modulates its interaction with biological targets, opening doors for novel therapeutic applications. biomedres.us

The primary area of exploration for quinazoline derivatives has been in oncology. nih.gov Several FDA-approved drugs, such as gefitinib (B1684475) and erlotinib, are quinazoline-based and target receptor tyrosine kinases (RTKs) like EGFR and VEGFR. nih.govnih.gov The 2,6-dichloro substitution on the benzene (B151609) ring of this compound could influence its binding affinity and selectivity towards various kinases. Future research should focus on screening this compound against a panel of kinases implicated in cancer, such as those in the PI3K/Akt/mTOR pathway. nih.gov

Beyond cancer, the therapeutic potential of quinazolines extends to other diseases. There is growing interest in their role as anti-inflammatory, antibacterial, and antiviral agents. magnusconferences.comnih.gov The structural features of this compound may confer unique antimicrobial properties, warranting investigation against a range of pathogens. nih.gov Furthermore, some quinazoline derivatives have shown potential in treating neurodegenerative diseases like Alzheimer's by inhibiting cholinesterases and β-amyloid aggregation. researcher.life

Table 2: Potential Biological Targets for this compound Derivatives

| Target Class | Specific Examples | Potential Therapeutic Area |

| Receptor Tyrosine Kinases (RTKs) | EGFR, VEGFR, PDGFR-β nih.gov | Cancer |

| PI3K/Akt/mTOR Pathway | PI3Kα, Akt, mTOR nih.gov | Cancer |

| Microtubules | Tubulin polymerization nih.govnih.gov | Cancer |

| Enzymes | Dihydrofolate reductase (DHFR) nih.gov | Cancer, Infectious Diseases |

| Bacterial and Fungal Proteins | DNA gyrase, Cell wall synthesis enzymes nih.gov | Infectious Diseases |

| Viral Proteins | Reverse transcriptase, Protease | Viral Infections |

| Central Nervous System Receptors | Benzodiazepine and GABA receptors openmedicinalchemistryjournal.com | Neurological Disorders |

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully harness the therapeutic potential of this compound, a profound understanding of its mechanism of action is crucial. The integration of multi-omics data, including genomics, proteomics, and metabolomics, offers a powerful approach to elucidate the complex biological effects of this compound.

By employing untargeted, diversity-oriented synthesis in conjunction with omics studies, researchers can identify the cellular targets of novel compounds. acs.org This integrated platform can reveal unexpected mechanisms of action and open new therapeutic avenues. For instance, such an approach could uncover that this compound affects pathways beyond the well-established kinase inhibition, such as calcium regulation or endoplasmic reticulum stress. acs.org

Systems biology approaches can map the global cellular response to treatment with this compound, providing a holistic view of its impact on cellular networks. This can help in identifying biomarkers for drug response and predicting potential off-target effects.

Synergistic Approaches Combining Computational and Experimental Research

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. researchgate.net For this compound, this integrated approach can accelerate the identification of promising derivatives and optimize their properties.

In Silico Screening and Design: Computational tools can be used to screen virtual libraries of this compound derivatives against various biological targets. researcher.life Techniques like quantitative structure-activity relationship (QSAR) modeling can predict the biological activity of new compounds based on their chemical structure. researchgate.netnih.gov

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding mode and affinity of this compound derivatives to their targets, providing insights into the key interactions that drive their activity. nih.govnih.gov Molecular dynamics simulations can further explore the stability of the ligand-protein complex over time. researchgate.net

Experimental Validation: The predictions from computational studies must be validated through rigorous experimental testing. This includes synthesizing the designed compounds and evaluating their biological activity in vitro and in vivo. researchgate.netsapub.org This iterative cycle of design, synthesis, and testing is crucial for the development of potent and selective drug candidates. nih.gov

Design of Targeted Prodrugs and Delivery Systems for this compound Derivatives

Even with potent biological activity, the clinical success of a compound can be hampered by poor physicochemical properties, such as low water solubility or bioavailability. The design of targeted prodrugs and advanced delivery systems offers a solution to these challenges. youtube.com

Prodrug Strategies: A prodrug is an inactive precursor that is converted into the active drug within the body. youtube.com For this compound, a prodrug approach could be designed to improve its solubility or to achieve targeted release at the site of action. For example, a quinazolinone prodrug was designed to be activated by an enzyme overexpressed in pancreatic cancer cells, leading to localized drug release. nih.gov

Nanoparticle-based Delivery Systems: Encapsulating this compound within nanoparticles, such as solid lipid nanoparticles (SLNPs) or polymeric micelles, can enhance its solubility, stability, and circulation time. rsc.orgelsevierpure.com These nanoparticles can also be functionalized with targeting ligands to direct the drug specifically to cancer cells, thereby increasing efficacy and reducing side effects. rsc.org A reduction-sensitive polymeric carrier has been successfully used for the targeted delivery of a quinazoline derivative to enhance the generation of reactive oxygen species in cancer cells. rsc.org

The exploration of these future directions holds the key to unlocking the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective treatments for a range of diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Dichloro-4-methylquinazoline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves chlorination of methyl-substituted quinazoline precursors using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux conditions. For example, demonstrates that refluxing with POCl₃ and dimethylaniline achieves selective chlorination. Yield optimization may require adjusting reaction time (e.g., 18 hours for comparable reactions ), solvent choice (e.g., DMSO for solubility ), and post-reaction purification via recrystallization with water-ethanol mixtures .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Safety protocols include using nitrile gloves inspected for integrity prior to use, chemical-resistant suits, and fume hoods to avoid inhalation. Proper glove removal techniques (avoiding outer surface contact) and immediate disposal of contaminated PPE are critical . For spills, neutralize with inert absorbents and avoid aqueous rinses to prevent exothermic reactions with residual chlorides .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are standard. For example, reports HRMS data (e.g., m/z 375.0468 for a chlorinated quinazoline derivative) and ¹H NMR shifts (δ 7.41–8.59 ppm for aromatic protons). ¹³C NMR can confirm methyl and chlorine substitution patterns (e.g., peaks at 14.3 ppm for methyl groups ).

Advanced Research Questions

Q. How can regioselectivity challenges in the chlorination of 4-methylquinazoline derivatives be addressed?

- Methodological Answer : Regioselectivity depends on steric and electronic factors. Using bulky bases (e.g., triethylamine) or directing groups (e.g., methoxy substituents) can bias chlorination to the 2- and 6-positions. highlights POCl₃ with dimethylaniline as a catalyst for selective chlorination, while shows that electron-withdrawing substituents (e.g., trifluoromethyl groups) may alter reactivity .

Q. What strategies resolve contradictory data in biological activity studies of this compound derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., antitumor vs. antiviral activity ) may arise from assay conditions (e.g., cell line specificity) or impurity profiles. Researchers should:

- Validate purity via HPLC (>95%) .

- Use standardized assays (e.g., kinase inhibition protocols ).

- Compare results with structurally analogous compounds (e.g., 6-chloro-2-oxo-4-phenylquinazoline derivatives ).

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations can map electron density at reactive sites (e.g., C-2 and C-6 positions). provides InChI keys (e.g., BKBKGEHZTOGPIC-UHFFFAOYSA-N) for PubChem-based molecular modeling. Solvent effects (e.g., DMSO polarity ) and transition-state energetics should be included in simulations to predict reaction pathways .

Methodological Challenges and Solutions

Q. Why do some synthetic routes yield low quantities of this compound, and how can this be mitigated?

- Answer : Low yields (e.g., 65% in ) often stem from side reactions (e.g., over-chlorination). Solutions include:

- Stepwise chlorination with controlled stoichiometry .

- Using continuous flow reactors for precise temperature and reagent mixing .

- Catalytic systems like PdCl₂(PPh₃)₂ for cross-coupling steps .

Q. What are the limitations of using this compound as a building block in drug discovery?

- Answer : While its chlorine atoms enable diverse functionalization, steric hindrance from the methyl group may limit accessibility for nucleophilic attack. shows that substituting the methyl group with smaller moieties (e.g., hydrogen) improves reactivity in kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.